molecular formula C12H13ClN2O2 B2647297 1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE CAS No. 930395-80-5

1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE

Cat. No.: B2647297
CAS No.: 930395-80-5
M. Wt: 252.7
InChI Key: NHQROFOGLWSTKU-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-chloroacetyl)imidazolidin-2-one is an imidazolidinone derivative featuring a benzyl group at the 1-position and a 2-chloroacetyl substituent at the 3-position. Imidazolidinones are heterocyclic compounds with a five-membered ring containing two nitrogen atoms, widely explored in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-11(16)15-7-6-14(12(15)17)9-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQROFOGLWSTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like carbon monoxide and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the direct carbonylation with carbon monoxide can lead to the formation of imidazolidin-2-ones .

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-3-(2-chloroacetyl)imidazolidin-2-one has been investigated for its biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Studies have shown that derivatives of imidazolidinones can inhibit tumor growth in vitro and in vivo. The specific structural features of 1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one may enhance its efficacy against certain cancer cell lines .

Biochemical Research

In biochemical research, 1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one serves as a valuable tool for studying enzyme interactions and cellular processes. Notable applications include:

  • Proteomics : This compound is utilized in proteomic studies to investigate protein modifications and interactions, aiding in the understanding of disease mechanisms .
  • Enzyme Inhibition Studies : It has been used to evaluate the inhibitory effects on specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHeLa cellsReduced proliferation
Enzyme InhibitionVarious enzymesInhibition observed

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In a study focusing on cancer therapeutics, researchers assessed the impact of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues of Imidazolidin-2-One Derivatives

The following table summarizes key structural and functional differences between 1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Applications/Synthesis Insights Reference
1-Benzyl-3-(2-chloroacetyl)imidazolidin-2-one (Target) C₁₂H₁₃ClN₂O₂ ~260.7 1-Benzyl, 3-(2-chloroacetyl) Hypothesized reactivity for drug design N/A
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride C₁₀H₂₀ClN₃O 233.74 1-Ethyl, 3-(piperidin-4-yl) Unspecified; likely pharmacological
1-(4-Methylbenzyl)-3-[5-(trifluoromethyl)pyridin-2-yl]imidazolidin-2-one C₁₇H₁₆F₃N₃O 335.32 1-(4-Methylbenzyl), 3-(trifluoromethylpyridinyl) Unspecified; trifluoromethyl enhances lipophilicity
1-(3-Amino-4-chloro-benzoyl)-imidazolidin-2-one C₁₀H₁₀ClN₃O₂ 239.66 1-(3-Amino-4-chlorobenzoyl) Potential intermediate for bioactive molecules
1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) C₁₉H₁₇N₃O₂ 319.36 Indazole core with benzyl and furyl groups Antiplatelet agent (lead compound)
1-Benzyl-3-benzoylurea derivatives Varies Varies 1-Benzyl, 3-(substituted benzoyl) Anticancer research (hydroxyurea analogs)

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity: The chloroacetyl group in the target compound provides a reactive site for nucleophilic substitution, distinguishing it from analogs like 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one (non-reactive ethyl group) . Trifluoromethylpyridinyl substituents (e.g., in ) enhance lipophilicity and metabolic stability, whereas the benzyl group in the target compound may improve binding affinity to hydrophobic targets. Benzimidazolone derivatives (e.g., ) exhibit structural rigidity due to fused aromatic systems, contrasting with the flexible imidazolidinone core.

Synthesis Methods: The synthesis of 1-benzyl-3-benzoylurea derivatives () involved reflux heating and structural elucidation via FTIR/NMR, suggesting analogous methods could apply to the target compound.

Anticancer research on hydroxyurea analogs () suggests that substituents like chloroacetyl could modulate cytotoxicity or DNA interaction.

Physicochemical Properties

  • Electron-Withdrawing Groups : The chloroacetyl group increases electrophilicity compared to ethyl or benzyl substituents, influencing reactivity in synthetic pathways .

Biological Activity

1-Benzyl-3-(2-chloroacetyl)imidazolidin-2-one (CAS No. 930395-80-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Benzyl-3-(2-chloroacetyl)imidazolidin-2-one has the molecular formula C₁₂H₁₃ClN₂O₂ and features a unique imidazolidinone structure that contributes to its biological activity. The presence of the chloroacetyl group is particularly noteworthy as it may enhance the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₃ClN₂O₂
Molecular Weight252.7 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have indicated that derivatives of imidazolidinones, including 1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one, exhibit notable antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including glioma and melanoma cells.

In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives showed micromolar activity against multiple cancer cell lines, suggesting that modifications to the imidazolidinone scaffold can lead to enhanced biological activity .

The mechanism by which 1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one exerts its biological effects is still under investigation. However, it is hypothesized that the chloroacetyl group may facilitate interactions with cellular targets involved in apoptosis pathways or DNA damage response mechanisms.

Case Studies

  • Cytotoxicity Assays : In vitro studies have been conducted using various cancer cell lines to assess the cytotoxic effects of 1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one. Results indicated a dose-dependent response, with IC50 values in the low micromolar range for specific cancer types .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the benzyl and chloroacetyl groups significantly influence the compound's potency. For example, substituting different alkyl groups on the nitrogen atom has yielded compounds with varying degrees of antitumor activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against glioma and melanoma
Mechanism of ActionPotential apoptosis induction
Structure-Activity RelationshipVariability in potency based on substitutions

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